

# tetracaine hydrochloride surface anesthesia cystoscopy protocol

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Tetracaine Hydrochloride

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## Application Notes: Combined Anesthesia for Painless Cystoscopy

The integration of **tetracaine hydrochloride** jelly as a surface anesthesia with intravenous anesthesia represents a significant advancement in performing painless cystoscopy. This approach aligns with the principles of comfortable medical care by enhancing patient comfort and improving procedural efficiency [1] [2].

- **Clinical Rationale:** Traditionally, cystoscopy can cause significant pain and fear, leading to patient non-cooperation. While intravenous general anesthesia (e.g., with propofol) effectively addresses this, it carries risks that increase with higher doses. The combined protocol aims to provide effective analgesia and sedation while reducing the required dosage of systemic anesthetics, thereby enhancing procedural safety [1].
- **Key Advantages:** A 2025 prospective randomized controlled trial demonstrated that the combined regimen offered significant benefits compared to intravenous anesthesia alone. These included a **reduction in the additional propofol dosage required, shorter anesthesia, cystoscopy, and total surgical times, and improved postoperative oxygenation (SpO<sub>2</sub>)**. The study also reported no postoperative complications or adverse events, indicating a high safety profile [1] [2].

## Detailed Experimental Protocol

The following methodology is adapted from a study conducted at Beijing Tsinghua Changgung Hospital from 2023 to 2024 [1] [2].

## Study Design and Patient Selection

Aspect	Description
<b>Trial Design</b>	Prospective, Randomized Controlled Trial
<b>Participants</b>	60 male inpatients, aged $\geq 18$ years, scheduled for ureteral stent removal after stone surgery [1].

| **Groups** | **Experimental Group (n=30)**: Tetracaine HCl jelly + Intravenous Anesthesia. **Control Group (n=30)**: Glycerin + Intravenous Anesthesia [1]. | | **Ethics** | Approved by the hospital ethics committee; informed consent obtained from all participants [1]. |

### Inclusion Criteria:

- Good urethral condition and clear urine in the bladder.
- No contraindications to general anesthesia.
- Eligible for anesthesia assessment at the pre-operative clinic [1].

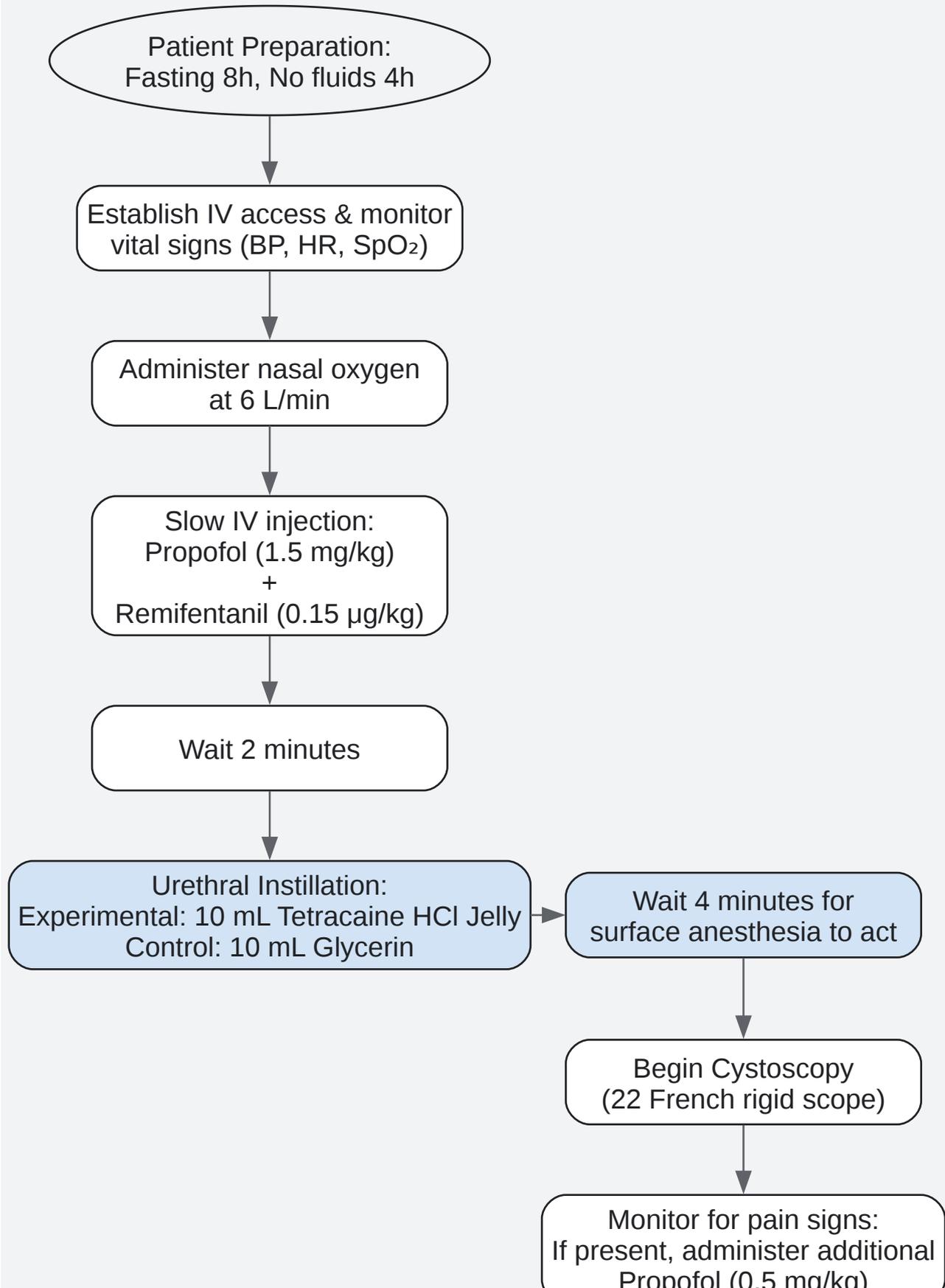
### Exclusion Criteria:

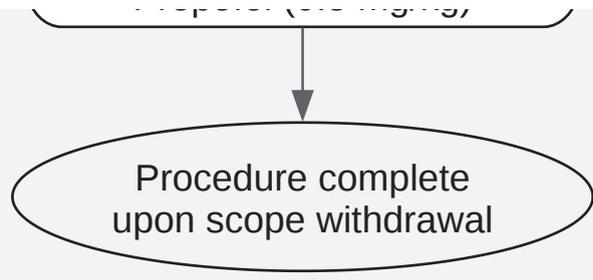
- Severe cardiopulmonary dysfunction or coagulopathy.
- Pregnancy.
- Urethral stricture preventing cystoscopy.
- Deemed unsuitable for the procedure by the anesthesiologist [1].

## Anesthesia and Surgical Procedure

The following workflow diagram summarizes the key steps and timing of the protocol.

## Cystoscopy Anesthesia Workflow





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## Data Collection and Outcomes

The study defined primary and secondary observation indicators to evaluate the protocol's efficacy and safety [1].

### Primary Observation Indicator:

- Total dosage of propofol used [1].

### Secondary Observation Indicators:

- Cystoscopy time (from insertion to withdrawal of the scope).
- Anesthesia recovery time.
- Intraoperative and postoperative vital signs (SBP, HR, SpO<sub>2</sub>).
- Incidence of complications or adverse events [1].

The key quantitative outcomes from the study are summarized in the table below. Data is presented as median (interquartile range) unless otherwise specified [1].

Outcome Measure	Experimental Group (Tetracaine + IV Anesthesia)	Control Group (IV Anesthesia Alone)	P Value
Additional Propofol (mL)	0 [0, 5]	5 [5, 10]	< 0.05
Anesthesia Time (min)	5 [3, 70]	8 [4, 10]	< 0.05
Cystoscopy Time (min)	5 [3, 9.75]	12 [9, 16]	< 0.05

Outcome Measure	Experimental Group (Tetracaine + IV Anesthesia)	Control Group (IV Anesthesia Alone)	P Value
Total Surgical Time (min)	12 [9, 16.25]	22 [16, 26.5]	< 0.05
Post-op SpO <sub>2</sub> (%)	100 [99, 100]	99 [99, 100]	< 0.05

## Discussion and Clinical Implications

The results strongly support the use of the combined regimen. The significant reduction in propofol requirements is a key finding, as it directly lowers anesthesia-related risks. The shorter procedure times improve operational efficiency and patient throughput. The higher postoperative SpO<sub>2</sub> suggests a smoother recovery profile, which is particularly beneficial for patients with compromised health [1].

For researchers and drug developers, this protocol highlights the value of repurposing established local anesthetics in novel combination strategies to optimize procedural outcomes. The safety and efficacy demonstrated provide a strong foundation for further investigation into other urological or endoscopic applications.

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## References

1. Frontiers | Research on the use of tetracaine jelly... hydrochloride [frontiersin.org]
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**Address:** Ontario, CA 91761, United States

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